molecular formula C11H22ClNO B8367997 2-chloro-N-methyl-N-octylacetamide CAS No. 148560-00-3

2-chloro-N-methyl-N-octylacetamide

Cat. No. B8367997
Key on ui cas rn: 148560-00-3
M. Wt: 219.75 g/mol
InChI Key: BHXXCGMIQOVJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609898B2

Procedure details

Chloroacetyl chloride in diethylether was added dropwise to N-methyloctylamine in diethylether at −2° C. The organic solution was returned to room temperature, followed by stirring for 3 hours. The resulting solution was successively washed with an aqueous 1 mol/L hydrochloric acid solution and water, and then dried over anhydrous sodium sulfate. After removal the solvent under vacuum, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=23:2) to give N-methyl-N-octyl-chloroacetamide (yield: 66.4%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[CH3:6][NH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>C(OCC)C>[CH3:6][N:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[C:3](=[O:4])[CH2:2][Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to room temperature
WASH
Type
WASH
Details
The resulting solution was successively washed with an aqueous 1 mol/L hydrochloric acid solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal the solvent under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=23:2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C(CCl)=O)CCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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